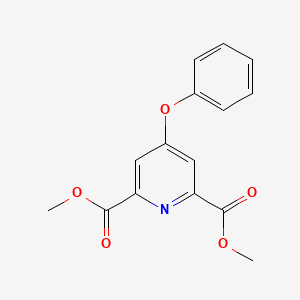

Dimethyl 4-phenoxypyridine-2,6-dicarboxylate

Description

Properties

IUPAC Name |

dimethyl 4-phenoxypyridine-2,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5/c1-19-14(17)12-8-11(9-13(16-12)15(18)20-2)21-10-6-4-3-5-7-10/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFTBUUZSZNJTKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=N1)C(=O)OC)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of dimethyl 4-phenoxypyridine-2,6-dicarboxylate typically involves:

- Starting from a suitably substituted pyridine dicarboxylate ester scaffold.

- Functionalization at the 4-position to introduce the phenoxy substituent via an ether bond.

- Use of transition metal-catalyzed cross-coupling reactions to form the diaryl ether linkage.

This approach leverages palladium or copper catalysis to enable selective substitution on the pyridine ring under controlled conditions.

Key Starting Materials and Intermediates

- 2,6-Dimethylpyridine derivatives : The pyridine ring is often functionalized at the 2 and 6 positions with methyl or ester groups, which can be transformed into carboxylates.

- 4-Bromo or 4-halopyridine-2,6-dicarboxylate esters : Halogenated pyridine intermediates serve as electrophilic partners in cross-coupling reactions.

- Phenol : Serves as the nucleophilic partner for diaryl ether formation.

Preparation Methods

Electrophilic Bromination and Esterification

One approach begins with electrophilic bromination of 2,6-dimethylpyridine to introduce a bromine atom at the 4-position. Subsequent oxidation/carboxylation and esterification steps yield 4-bromo-2,6-dicarboxypyridine dimethyl ester, which is a key intermediate for further substitution.

| Step | Reaction Type | Conditions/Notes |

|---|---|---|

| Bromination | Electrophilic substitution | Controlled bromination at C-4 position |

| Carboxylation | Directed metallation-carboxylation | Using organolithium reagents and CO2 |

| Esterification | Methylation of carboxylic acids | Acidic or acidic-catalyzed ester formation |

Copper-Catalyzed Ullmann-Type Cross-Coupling

The critical step to install the phenoxy group at the 4-position is achieved via copper-catalyzed Ullmann-type coupling between the 4-bromopyridine ester and phenol. Key features include:

- Use of copper(I) iodide (CuI) as catalyst.

- Base such as cesium carbonate (Cs2CO3).

- Solvent like toluene.

- Phase-transfer conditions with a ligand such as N-(n-butyl)imidazole.

- Microwave heating to accelerate the reaction and improve yields.

This method is preferred over traditional high-temperature Ullmann reactions due to milder conditions and better selectivity.

| Parameter | Details |

|---|---|

| Catalyst | CuI with N-(n-butyl)imidazole ligand |

| Base | Cs2CO3 |

| Solvent | Toluene |

| Temperature | Microwave-assisted heating (moderate temp) |

| Reaction Time | Typically a few hours |

| Yield | Moderate to good (varies with substrate) |

Reaction Optimization and Observations

- The choice of ligand and catalyst bite angle is critical for efficient catalysis.

- Electron-donating substituents on the phenol improve coupling efficiency.

- Electron-withdrawing groups on phenol reduce yield and require longer reaction times.

- Hydrolysis of ester groups is minimal under optimized conditions.

- Microwave irradiation significantly reduces reaction times compared to conventional heating.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Electrophilic bromination + esterification | 2,6-dimethylpyridine, Br2, organolithium, CO2, MeOH | Selective functionalization at C-4 and ester formation | Multi-step, requires careful control |

| Cu-catalyzed Ullmann coupling | 4-bromo-2,6-dicarboxypyridine dimethyl ester, phenol, CuI, Cs2CO3, N-(n-butyl)imidazole, toluene, microwave | Mild conditions, good selectivity, moderate to good yield | Requires microwave setup, sensitive to substituents |

| Pd-catalyzed coupling | Pd(OAc)2, phosphine ligands, base | Well-known method for arylation | Ineffective for this substrate, decomposition |

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-phenoxypyridine-2,6-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized to form phenol derivatives.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Phenol derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

One of the primary applications of dimethyl 4-phenoxypyridine-2,6-dicarboxylate lies in its potential as a pharmaceutical agent. Research indicates that derivatives of pyridine compounds can exhibit significant pharmacological activities.

Cardiovascular Health

A patent describes the use of pyridine derivatives as cardioprotective agents. The compounds can be formulated into pharmaceutical compositions aimed at treating cardiovascular diseases such as myocardial infarction and angina . These compounds are believed to enhance cardiac function and reduce the risk of heart-related ailments through their biochemical interactions.

Synthetic Chemistry

This compound serves as a versatile intermediate in organic synthesis. Its structure allows for various transformations, making it valuable in the development of more complex molecules.

Case Studies

- Synthesis of Bioactive Compounds : A study demonstrated the successful use of this compound in synthesizing bioactive molecules that exhibit anti-inflammatory properties. The compound was reacted with various electrophiles to yield derivatives with enhanced biological activity .

- Pharmaceutical Formulations : Another research project focused on formulating this compound into a drug delivery system that improves solubility and bioavailability. The study highlighted how modifications to the compound's structure could lead to better therapeutic outcomes .

Agricultural Applications

Beyond pharmaceuticals, this compound has potential applications in agriculture. Its derivatives have been explored for their efficacy as agrochemicals.

Pesticidal Properties

Research has indicated that certain derivatives exhibit significant pesticidal activity against common agricultural pests. The compound's ability to disrupt pest metabolism makes it a candidate for developing environmentally friendly pesticides .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of dimethyl 4-phenoxypyridine-2,6-dicarboxylate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The phenoxy and ester groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Findings

Synthetic Efficiency :

- DVDPA’s synthesis via ionic liquid catalysis offers higher yields (83%) compared to traditional methods for hydroxy (35%) or methoxy (34–70%) derivatives .

- Chloro derivatives achieve high yields (92%) due to efficient halogenation pathways, making them versatile intermediates .

Substituent Effects on Reactivity and Applications: Electron-Withdrawing Groups (Chloro): Enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) for enzyme inhibitor synthesis . Electron-Donating Groups (Methoxy, Phenoxy): Improve stability in metal coordination. Methoxy derivatives are critical in spin-crossover complexes , while phenoxy groups in DVDPA may enhance ligand rigidity . Alkynyloxy Groups: Enable click chemistry for bioconjugation, useful in photodynamic therapy research .

Physical Properties :

- Chloro derivatives exhibit low water solubility, favoring organic-phase reactions .

- Hydroxy and methoxy derivatives are more polar, aiding purification via column chromatography .

Catalytic Advantages :

- Ionic liquids in DVDPA synthesis reduce waste and enable catalyst reuse, contrasting with harsher conditions (e.g., H₂SO₄ in methoxy synthesis) .

Biological Activity

Dimethyl 4-phenoxypyridine-2,6-dicarboxylate is a synthetic organic compound belonging to the pyridine derivative family. Its structure presents notable features that contribute to its biological activity, particularly in pharmacology and medicinal chemistry. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , and its structure includes two ester groups attached to a pyridine ring, which is known to influence its solubility and reactivity. The presence of the phenoxy group enhances its biological interactions.

This compound has been identified as a potential calcium channel blocker . This mechanism involves inhibiting calcium ion influx through cellular membranes, which is crucial in managing cardiovascular conditions such as hypertension and angina. The inhibition of calcium channels affects various physiological processes, including muscle contraction and neurotransmitter release.

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, research demonstrated that derivatives of 4-phenoxypyridine exhibited moderate to strong antitumor activities against A549 (lung cancer) and MKN45 (gastric cancer) cell lines. The most active compounds induced apoptosis and cell cycle arrest in the G2/M phase .

Case Studies

- Antitumor Activity : A study evaluated several 4-phenoxypyridine derivatives for their cytotoxic effects. Compound 24 showed significant activity with an IC50 value of 0.25 μM against MKN45 cells, indicating potent anticancer properties .

- Calcium Channel Blocking : In vitro experiments confirmed that this compound effectively reduced intracellular calcium levels in cardiac myocytes, supporting its role as a calcium channel blocker.

- Antioxidant Activity : Research on related compounds has suggested antioxidant properties that may contribute to their protective effects on cardiac and liver membranes . This aspect is crucial as oxidative stress plays a significant role in cancer progression.

Data Table: Biological Activities Overview

| Activity | Cell Line/Model | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| Antitumor | A549 | 0.25 | Induces apoptosis |

| Antitumor | MKN45 | 0.67 | Cell cycle arrest in G2/M phase |

| Calcium Channel Blocking | Cardiac Myocytes | N/A | Inhibits calcium influx |

| Antioxidant | Cardiac/Liver Membranes | N/A | Reduces oxidative stress |

Q & A

Q. What are the standard synthetic routes for preparing dimethyl 4-phenoxypyridine-2,6-dicarboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via the Hantzsch reaction, which involves condensation of substituted aldehydes, β-keto esters, and ammonium acetate in ethanol under reflux. Reaction optimization includes controlling temperature (60–80°C), solvent polarity, and stoichiometric ratios to achieve yields >70%. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures purity >95% .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing its structure?

- NMR Spectroscopy : and NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 6.8–7.5 ppm, ester carbonyls at δ 165–170 ppm) .

- X-ray Crystallography : Resolves dihydropyridine ring puckering and substituent orientations (e.g., phenoxy group dihedral angles of 45–60° relative to the pyridine plane) .

- IR Spectroscopy : Confirms ester C=O stretches at 1700–1750 cm and N-H vibrations at 3300–3400 cm .

Q. How does the compound’s reactivity vary under acidic or basic conditions?

The dihydropyridine core is sensitive to strong acids, leading to ring oxidation to pyridine derivatives. Under basic conditions (e.g., NaOH), ester hydrolysis occurs, forming dicarboxylic acids. Stability studies recommend storage in inert atmospheres at 4°C to prevent degradation .

Advanced Research Questions

Q. What mechanistic insights explain its calcium channel-blocking activity in pharmacological studies?

The dihydropyridine core binds to L-type calcium channels via hydrophobic interactions with phenyl and ester groups. Substituent electronegativity (e.g., phenoxy vs. chlorophenyl) modulates binding affinity, as shown in IC comparisons (e.g., 10 nM for 4-chlorophenyl vs. 50 nM for phenoxy derivatives) .

Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?

Quantum mechanical calculations (DFT) predict electron density distribution, guiding substituent placement for optimal receptor interaction. Molecular dynamics simulations assess binding stability in lipid membranes, reducing experimental trial-and-error .

Q. What experimental strategies resolve contradictions in substituent effects on biological activity?

- Comparative SAR Studies : Systematic variation of substituents (e.g., methyl, ethoxy, halogen) reveals steric and electronic impacts. For example, 4-chlorophenyl derivatives show 3x higher vasodilation than methoxy analogs .

- Free-Wilson Analysis : Quantifies contributions of individual substituents to activity, isolating confounding variables .

Q. What challenges arise in assessing purity and stereochemical homogeneity?

Q. How do crystallographic data inform conformational flexibility and polymorphism risks?

X-ray structures reveal rotational barriers of the phenoxy group (ΔG ≈ 15–20 kcal/mol), influencing packing efficiency. Polymorph screening (via solvent evaporation) identifies stable forms with melting point variations up to 10°C .

Methodological Challenges and Innovations

Q. What advanced techniques validate structure-activity relationships (SAR) in hybrid derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.